2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)-
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Overview
Description
2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- is a complex organic compound that features a cyclopropene ring, a phenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetylene with thiophene-2-carboxylic acid in the presence of a cyclopropanation reagent such as diiodomethane and a zinc-copper couple. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired cyclopropene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropene ring to a cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Cyclopropane derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Cyclopropene-1-carboxylic acid, 1-phenyl-, methyl ester
- Cycloprop-2-ene carboxylic acid
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-phenyl-1-(2-thienyl)- is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research.
Properties
CAS No. |
691889-40-4 |
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Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-phenyl-1-thiophen-2-ylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H10O2S/c15-13(16)14(12-7-4-8-17-12)9-11(14)10-5-2-1-3-6-10/h1-9H,(H,15,16) |
InChI Key |
KYLZTKUWXPQGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC2(C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
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